molecular formula C16H14N4O4 B10996431 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B10996431
M. Wt: 326.31 g/mol
InChI Key: CDSYYUKKWLBEKT-UHFFFAOYSA-N
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Description

2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide is a complex organic compound with a molecular formula of C19H19N3O4 This compound is characterized by its quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines such as amino acids. The reaction is facilitated by the presence of N,N’-carbonyldiimidazole, which acts as a coupling agent . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The methoxy and pyridyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products

Scientific Research Applications

2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(6-methoxy-3-pyridyl)acetamide apart from similar compounds is its unique combination of the quinazolinone core with the methoxy and pyridyl groups. This combination enhances its chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C16H14N4O4/c1-24-14-7-6-10(8-17-14)18-13(21)9-20-15(22)11-4-2-3-5-12(11)19-16(20)23/h2-8H,9H2,1H3,(H,18,21)(H,19,23)

InChI Key

CDSYYUKKWLBEKT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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